molecular formula C32H56Cl2N2P2Pd B1339841 Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) CAS No. 887919-35-9

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

Cat. No.: B1339841
CAS No.: 887919-35-9
M. Wt: 708.1 g/mol
InChI Key: DWOZNANUEDYIOF-UHFFFAOYSA-L
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Safety and Hazards

The compound is classified as Carc. 1B Inhalation . The hazard statements include H350i . Precautionary statements include P201, P202, P280, P308 + P313, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PdCl2(Amphos)2 typically involves the reaction of palladium(II) chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine ligands. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature until the formation of the desired complex is complete .

Industrial Production Methods: Industrial production of PdCl2(Amphos)2 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality .

Mechanism of Action

The mechanism of action of PdCl2(Amphos)2 in cross-coupling reactions involves three main steps:

Properties

CAS No.

887919-35-9

Molecular Formula

C32H56Cl2N2P2Pd

Molecular Weight

708.1 g/mol

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride

InChI

InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2

InChI Key

DWOZNANUEDYIOF-UHFFFAOYSA-L

SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Cl-].[Cl-].[Pd+2]

Pictograms

Irritant

Origin of Product

United States

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